2-[1-(2-Naphthyl)ethyl]benzoic acid
Description
Significance in Contemporary Chemical Research
The significance of 2-[1-(2-Naphthyl)ethyl]benzoic acid in modern chemical research is largely inferred from the established pharmacological importance of its structural components. Naphthalene (B1677914) derivatives are a cornerstone in the development of various therapeutic agents, exhibiting a wide array of biological effects including anti-inflammatory, antimicrobial, and anticancer properties. niscpr.res.in Similarly, benzoic acid and its derivatives are a staple in medicinal chemistry, with many approved drugs containing this functional group.
A particularly compelling area of research for compounds with a similar structural backbone is the antagonism of the prostaglandin (B15479496) E2 receptor 4 (EP4). The EP4 receptor is a key player in various physiological and pathological processes, including inflammation and cancer. The discovery that substituted naphthalene-benzoic acid derivatives can act as potent and selective EP4 antagonists has opened up a promising avenue for the development of novel therapeutics for conditions like arthritis and cancer. rsc.orgdocbrown.info While direct studies on this compound as an EP4 antagonist are not widely published, its structural similarity to known antagonists suggests it as a candidate for such investigations.
Overview of Research Trajectories for this compound
Currently, the research trajectory for this compound appears to be in its nascent stages, with much of the available information coming from chemical suppliers and databases. egyankosh.ac.inmlrip.ac.innih.govnist.govlookchem.com The primary focus seems to be on its availability as a research chemical, implying its use in early-stage discovery and screening programs.
Future research will likely focus on several key areas:
Synthesis and Characterization: Development and optimization of synthetic routes to access the compound and its analogues. Detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be crucial for its unambiguous characterization.
Biological Screening: Evaluation of its biological activity across a range of assays, with a particular focus on its potential as an EP4 receptor antagonist, given the precedent set by structurally related compounds. rsc.orgdocbrown.info
Structural Biology: X-ray crystallographic studies to determine its three-dimensional structure, which would provide invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
Structural Motif Contextualization within Naphthalene and Benzoic Acid Derivatives
The structure of this compound features a benzoic acid moiety connected to a naphthalene ring via an ethyl linker. This seemingly simple linkage creates a unique three-dimensional arrangement of the aromatic rings and the carboxylic acid group, which is critical for its potential interactions with biological targets.
Benzoic Acid Derivatives: The benzoic acid group is a key functional handle. The carboxylic acid can act as a hydrogen bond donor and acceptor, and its acidic nature allows for the formation of carboxylate salts, which can influence solubility and formulation properties. The ortho-substitution pattern on the benzoic acid ring, where the naphthylethyl group is attached, imposes specific conformational constraints on the molecule.
The combination of these two motifs in this compound results in a molecule with a distinct stereochemical and electronic profile that warrants further investigation for its potential to modulate biological systems.
Chemical and Physical Properties
Below is a table summarizing the known properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 904236-46-0 | egyankosh.ac.inmlrip.ac.innih.govnist.govlookchem.com |
| Molecular Formula | C₁₉H₁₆O₂ | egyankosh.ac.in |
| Molecular Weight | 276.33 g/mol | egyankosh.ac.in |
| Melting Point | 160-162 °C | lookchem.com |
| LogP | 4.68980 | lookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 3 | lookchem.com |
| Exact Mass | 276.115029749 | lookchem.com |
| Complexity | 365 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-naphthalen-2-ylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13(17-8-4-5-9-18(17)19(20)21)15-11-10-14-6-2-3-7-16(14)12-15/h2-13H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPUVBCHZSXLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300308 | |
| Record name | 2-[1-(2-NAPHTHYL)ETHYL]BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904236-46-0 | |
| Record name | 2-[1-(2-NAPHTHYL)ETHYL]BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 1 2 Naphthyl Ethyl Benzoic Acid
Direct Synthetic Routes to 2-[1-(2-Naphthyl)ethyl]benzoic acid
Direct synthetic approaches to this compound and related structures involve a variety of established and modern organic reactions. These methods are crucial for accessing the core scaffold of this important class of compounds.
Coupling Reactions for the Formation of this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are applicable to the formation of 2-arylbenzoic acids. organic-chemistry.orgnih.gov Reactions such as the Suzuki and Negishi couplings, which involve the reaction of an organoboron or organozinc compound with an organohalide, respectively, are powerful tools for creating carbon-carbon bonds. youtube.comyoutube.com In the context of synthesizing this compound, a plausible Suzuki coupling approach would involve the reaction of a boronic acid derivative of the naphthalene (B1677914) moiety with a suitable benzoic acid derivative.
Recent advancements in palladium catalysis have introduced novel methods, such as the cross-coupling of α-diazocarbonyl compounds with arylboronic acids, which could offer alternative pathways to α-aryl carbonyl compounds that are precursors to the target molecule. organic-chemistry.orgnih.gov These reactions often utilize ligands like triphenylphosphine (B44618) to stabilize the palladium catalyst and facilitate the reaction. organic-chemistry.org
Reductive Amination Strategies in the Synthesis of this compound Precursors
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds and is a key strategy for preparing precursors to N-aryl benzoic acid derivatives. harvard.edunih.govmasterorganicchemistry.com This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edumasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com
The synthesis of precursors for this compound can utilize this methodology by reacting a suitable naphthyl ketone or aldehyde with an amino-functionalized benzoic acid derivative. rsc.orgyoutube.com The choice of reducing agent is critical, with NaBH₃CN and NaBH(OAc)₃ often being preferred due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. harvard.edumasterorganicchemistry.com The reaction conditions, such as pH, also play a significant role in the efficiency of the reductive amination process. harvard.edu
| Reactants | Reducing Agent | Product | Reference |
| Aldehyde/Ketone + Amine | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | Amine | harvard.edumasterorganicchemistry.com |
| Benzaldehyde + Ammonia | DIBAL-H, then H₂/Pd | Benzylamine | pearson.com |
| Primary Amide | Br₂, NaOH | Primary Amine (Hofmann Rearrangement) | libretexts.org |
| Acyl Azide | Heat | Primary Amine (Curtius Rearrangement) | libretexts.orglibretexts.org |
| Nitrile | LiAlH₄ | Primary Amine | libretexts.org |
| Amide | LiAlH₄ | Amine | libretexts.orglibretexts.org |
| Nitro Compound | H₂/Pt, Fe/HCl, Sn/HCl, or SnCl₂ | Arylamine | libretexts.org |
Friedel-Crafts Acylation and Cyclization Approaches to Related Structures
The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones and can be employed in the synthesis of precursors to naphthyl-benzoic acid structures. researchgate.netnih.govrsc.org This reaction typically involves the acylation of an aromatic compound, such as naphthalene, with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govresearchgate.net For instance, the reaction of naphthalene with phthalic anhydride or its derivatives can lead to the formation of benzoylnaphthalene structures, which can be further modified to yield the desired benzoic acid derivative. researchgate.netresearchgate.net
The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on the reaction conditions, including the solvent and temperature, which can influence the position of acylation on the naphthalene ring. researchgate.net Subsequent cyclization reactions can then be used to form more complex polycyclic structures. researchgate.netresearchgate.net Mechanochemical methods, such as ball milling, have been explored as a more environmentally friendly alternative to traditional solvent-based Friedel-Crafts reactions. nih.gov
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |
| Naphthalene | Phthalic Anhydride | AlCl₃ | Benzoylnaphthalenes | researchgate.net |
| Pyrene | Phthalic Anhydride | AlCl₃ | 1-(o-carboxybenzoyl)pyrene | nih.gov |
| Toluene | Phthalic Anhydride | AlCl₃ | Acylated Toluene | nih.gov |
Ullmann-Type Coupling Reactions in Naphthyl-Benzoic Acid Synthesis
The Ullmann condensation is a copper-catalyzed reaction that provides a valuable method for the formation of C-N and C-O bonds, making it suitable for the synthesis of N-aryl and O-aryl benzoic acids. wikipedia.orgorganic-chemistry.orgmdpi.com The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com
In the context of synthesizing naphthyl-benzoic acid derivatives, an Ullmann-type reaction could involve the coupling of a naphthyl halide with an aminobenzoic acid (a Goldberg reaction) or a hydroxybenzoic acid. wikipedia.org The choice of catalyst, ligand, and base is crucial for the success of these reactions. Copper(I) salts, often in combination with ligands like phenanthroline, are commonly used. wikipedia.org Recent developments have also explored the use of copper nanoparticles as a recyclable and efficient catalyst for Ullmann-type C-O coupling reactions. mdpi.com
| Aryl Halide | Nucleophile | Catalyst System | Product | Reference |
| 4-Chloronitrobenzene | Phenol | Copper | p-Nitrophenyl phenyl ether | wikipedia.org |
| 2-Chlorobenzoic acid | Aniline | Copper(I) iodide/phenanthroline | N-Phenylanthranilic acid | wikipedia.org |
| Aryl Halides | Phenols | Copper Nanoparticles/Cs₂CO₃ | Diaryl ethers | mdpi.com |
Synthesis of Chiral Enantiomers of this compound and its Derivatives
The synthesis of specific enantiomers of chiral compounds is of paramount importance, particularly in the pharmaceutical industry. This section explores the methods used to produce the individual chiral forms of this compound and its related derivatives.
Asymmetric Synthesis Approaches for Stereoselective Production
Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. rsc.orgyoutube.com This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. tcichemicals.com For the stereoselective production of this compound, one could envision an asymmetric reduction of a suitable ketone precursor or an asymmetric alkylation of a benzoic acid derivative.
Chiral resolution is another common method to obtain pure enantiomers. wikipedia.org This involves separating a racemic mixture into its individual enantiomers. A typical approach is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine resolving agent. tcichemicals.comwikipedia.org The resulting diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.org For carboxylic acids like this compound, chiral amines such as brucine (B1667951) or (R/S)-1-phenylethylamine are often used as resolving agents. wikipedia.org Alternatively, chiral chromatography can be employed for the separation of enantiomers. wikipedia.orgbeilstein-journals.org
Another powerful technique is the use of chiral auxiliaries. tcichemicals.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, menthyl esters have been successfully used for the chiral resolution of carboxylic acid intermediates. beilstein-journals.org
| Method | Description | Example | Reference |
| Chiral Resolution | Separation of a racemic mixture into enantiomers. | Formation of diastereomeric salts with a chiral resolving agent like tartaric acid or brucine. | wikipedia.org |
| Spontaneous resolution by crystallization. | wikipedia.org | ||
| Chiral column chromatography. | wikipedia.org | ||
| Asymmetric Synthesis | Stereoselective creation of a chiral center. | Use of chiral catalysts (e.g., chiral phosphoric acid). | rsc.org |
| Use of chiral auxiliaries (e.g., Evans oxazolidinones). | tcichemicals.com | ||
| Stereoselective [2+2] cycloadditions. | nih.gov |
Derivatization Strategies for this compound
The carboxylic acid functional group in this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of diverse derivatives.
Formation of Amide Derivatives from this compound
The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. This can be achieved through various methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. nih.gov Alternatively, direct condensation of the carboxylic acid with an amine can be facilitated by coupling agents. nih.gov For instance, DMT/NMM/TsO⁻ has been used as a coupling reagent for the synthesis of dipeptides with good yields. nih.gov Another method involves the use of TiCl₄ to mediate the one-pot condensation of carboxylic acids and amines. nih.gov The reaction of esters with alkali metal amidoboranes also provides a facile route to primary and secondary amides at room temperature without the need for a catalyst. nih.gov
The synthesis of amide derivatives is often pursued to explore their biological activities. For example, various N-(2-hydroxyethyl)amide derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov
| Amine | Coupling Method | Product | Reference |
| Benzylamine | ZrCl₄ catalysis | N-(benzyl)-benzamide | rsc.org |
| Morpholine | Direct thermal condensation | N-(Morpholino)-3-phenylpropionamide | rsc.org |
| N-benzyl-ethylenediamine | TBTU/DIEA | N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide | mdpi.com |
| Various primary and secondary amines | NMI/SO₂Cl₂ | Dihydrotriazolopyrimidine carboxylic acid-derived amide analogues | researchgate.net |
Esterification and Hydrolysis Reactions of this compound
Esterification is a common reaction of carboxylic acids, typically performed by reacting the acid with an alcohol in the presence of an acid catalyst. tcu.eduyoutube.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed. tcu.edu Various catalysts, including sulfuric acid, tcu.edu and solid acid catalysts like ion exchange resins and deep eutectic solvents, have been employed to facilitate the esterification of benzoic acid derivatives. dergipark.org.tr
The reverse reaction, hydrolysis, can be used to regenerate the carboxylic acid from its ester. This can be achieved under acidic or basic conditions. chemguide.co.uklibretexts.orglibretexts.org Acid-catalyzed hydrolysis is a reversible reaction, while alkaline hydrolysis (saponification) is irreversible and goes to completion, yielding a carboxylate salt and an alcohol. chemguide.co.uklibretexts.org
| Reaction | Reagents | Products | Conditions | Reference |
| Esterification | Benzoic acid, Methanol | Methyl benzoate, Water | Acid catalyst (e.g., H₂SO₄) | tcu.eduresearchgate.net |
| Esterification | Benzoic acid, Ethanol (B145695) | Ethyl benzoate, Water | Acid catalyst | youtube.com |
| Hydrolysis | Ethyl benzoate, NaOH(aq) | Sodium benzoate, Ethanol | Heat | youtube.com |
| Hydrolysis | Methyl benzoate, KOH(aq) | Potassium benzoate, Methanol | - | libretexts.org |
| Hydrolysis | Esters, t-BuNH₂/LiBr/MeOH/H₂O | Carboxylic acid, Alcohol | Reflux |
Mechanistic Studies of Synthetic Pathways to this compound
Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is essential for optimizing reaction conditions and developing new synthetic routes.
Elucidation of Reaction Intermediates and Transition States
Mechanistic studies often involve the identification of reaction intermediates and the characterization of transition states. For instance, in the TiCl₄-mediated amidation of benzoic acid, the formation of an acyl chloride intermediate has been suggested by the observation of benzoyl chloride in the crude product. nih.gov The proposed mechanism involves the formation of an adduct between the carboxylate ion and TiCl₄. nih.gov
In the context of ester hydrolysis, the mechanism of base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. In the presence of LiBr, the Li⁺ ion is thought to activate the carbonyl group, facilitating the nucleophilic attack.
For the synthesis of heterocyclic derivatives, mechanistic investigations can be complex. For example, the reaction of diazo esters with aziridines to form oxazolines is proposed to proceed through an electrophilic ring expansion involving a ketene (B1206846) intermediate. beilstein-journals.org
Further mechanistic studies, potentially employing computational methods, could provide deeper insights into the transition states and reaction pathways involved in the synthesis and transformations of this compound and its derivatives. researchgate.net
Investigation of Catalyst Roles in this compound Synthesis
The synthesis of this compound and its analogs, such as the widely known non-steroidal anti-inflammatory drug (NSAID) naproxen, heavily relies on catalytic processes to achieve high efficiency, yield, and selectivity. The catalysts employed play a pivotal role in various synthetic steps, from carbon-carbon bond formation to stereoselective transformations.
One of the critical catalytic steps in syntheses related to this class of compounds is asymmetric hydrogenation. For instance, in the synthesis of (S)-naproxen, a closely related compound, a ruthenium (S)-BINAP catalyst is utilized for the asymmetric hydrogenation of a naphthacrylic acid derivative. This process is highly effective, yielding the desired (S)-enantiomer with an enantiomeric excess greater than 98%. muni.cz The catalyst, in this case, facilitates the stereoselective addition of hydrogen across a double bond, which is crucial for obtaining the biologically active enantiomer.
Phase-transfer catalysts are also instrumental in certain synthetic routes. In a method for preparing dl-Naproxen, a phase-transfer catalyst is used in the reaction of a naphthalene derivative with chloroform (B151607) or bromoform (B151600) in an alkaline medium. google.com The catalyst facilitates the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase), which is essential for the formation of a key intermediate, 2-(5-halogen-6-methoxyl group) naphthyl vinylformic acid. google.com
Furthermore, Lewis acids can act as catalysts to enhance stereoselectivity. For example, in the synthesis of steviol (B1681142) derivatives, which involves the opening of an epoxide ring with an amine, lithium perchlorate (B79767) (LiClO4) is used as a Lewis acid catalyst. The coordination of the lithium ion to the epoxide oxygen increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack by the amine. This activation not only improves the reaction time and yield but also enhances the stereoselectivity of the ring-opening reaction. nih.gov While this example is from a different molecular context, the principle of using Lewis acids to control stereochemistry is broadly applicable in organic synthesis, including in the formation of chiral centers present in molecules like this compound.
The table below summarizes the roles of different catalysts in synthetic methodologies related to this compound and its analogs.
| Catalyst Type | Specific Example | Role in Synthesis | Related Compound | Reference |
| Asymmetric Hydrogenation Catalyst | Ruthenium (S)-BINAP | Enantioselective reduction of a C=C double bond | (S)-Naproxen | muni.cz |
| Phase-Transfer Catalyst | Not specified | Facilitates reaction between immiscible reactants | dl-Naproxen | google.com |
| Lewis Acid | Lithium Perchlorate (LiClO4) | Enhances reaction rate and stereoselectivity | Steviol Derivatives | nih.gov |
Regioselectivity and Stereoselectivity in this compound Formation
The formation of this compound involves chemical transformations where both regioselectivity and stereoselectivity are critical considerations to ensure the desired isomer is obtained.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of synthesizing the naphthalene core of the target molecule, Friedel-Crafts acylation is a key reaction. The position of acylation on the naphthalene ring is a matter of regioselectivity. For example, in the synthesis of a precursor for naproxen, the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with propionyl chloride in the presence of aluminum trichloride (B1173362) is a crucial step. google.com The directing effect of the methoxy (B1213986) group on the naphthalene ring influences where the propionyl group attaches, thus determining the regiochemistry of the product. Controlling this regioselectivity is essential to avoid the formation of undesired isomers. muni.cz
Stereoselectivity is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers. Since this compound contains a chiral center at the ethyl group attached to the benzoic acid moiety, controlling the stereochemistry to obtain a specific enantiomer (either R or S) or a racemic mixture is a significant challenge.
Asymmetric synthesis strategies are often employed to achieve high stereoselectivity. A prime example from a related synthesis is the catalytic asymmetric hydrogenation of a naphthacrylic acid to produce (S)-naproxen. The use of a chiral catalyst, such as ruthenium (S)-BINAP, leads to the preferential formation of one enantiomer, with reported enantiomeric excess exceeding 98%. muni.cz This high degree of stereocontrol is vital for producing optically pure compounds.
The following table highlights key aspects of regioselectivity and stereoselectivity in the synthesis of compounds structurally related to this compound.
| Selectivity Type | Reaction | Key Factors | Outcome | Related Compound | Reference |
| Regioselectivity | Friedel-Crafts Acylation | Directing group on naphthalene ring (e.g., methoxy), Lewis acid catalyst | Preferential formation of the desired positional isomer | Naproxen precursor | muni.czgoogle.com |
| Stereoselectivity | Asymmetric Hydrogenation | Chiral catalyst (e.g., Ru-(S)-BINAP) | High enantiomeric excess (>98%) of the (S)-enantiomer | (S)-Naproxen | muni.cz |
| Stereoselectivity | Chiral Pool Synthesis | Use of a stoichiometric chiral starting material (e.g., (S)-ethyl lactate) | Formation of the desired enantiomer | (S)-Naproxen | muni.cz |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 2 Naphthyl Ethyl Benzoic Acid
Mass Spectrometry (MS) of 2-[1-(2-Naphthyl)ethyl]benzoic acid
Gas Chromatography-Mass Spectrometry (GC/MS) Applications:No studies detailing the use of GC/MS for the analysis or identification of this compound were found.
Due to the unavailability of the necessary scientific data, the generation of a detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this compound is not possible at this time.
Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the purity assessment and structural identification of synthesized compounds such as this compound. This method combines the high separation capability of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.
For the analysis of this compound, a reversed-phase LC method is typically employed. A C18 stationary phase column is a common choice, offering effective separation based on the compound's hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is used to ensure the effective separation of the target compound from any starting materials, by-products, or other impurities.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this compound. Given the presence of the acidic carboxylic acid group, analysis in the negative ion mode (ESI-) is highly effective. In this mode, the molecule readily deprotonates to form the [M-H]⁻ ion. The mass analyzer then detects this ion, providing a highly accurate mass-to-charge ratio (m/z) that corresponds to the molecular weight of the compound. For this compound (molecular formula C₁₉H₁₆O₂), the expected [M-H]⁻ ion would be observed at an m/z corresponding to its molecular weight minus the mass of a proton.
The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to the title compound and comparing it to the total area of all observed peaks. High-purity samples will exhibit a single, sharp chromatographic peak at a characteristic retention time. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the [M-H]⁻ parent ion is fragmented to produce a unique pattern of daughter ions, which serves as a molecular fingerprint. nih.govnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by a combination of absorptions from its carboxylic acid moiety, the substituted benzene (B151609) ring, the naphthalene (B1677914) ring system, and the aliphatic ethyl bridge.
The most distinct feature is the carboxylic acid group. It displays a very broad O-H stretching band in the region of approximately 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding between molecules forming dimers in the solid state. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1710 and 1680 cm⁻¹ for aryl carboxylic acids. docbrown.infonih.gov The position of this band is influenced by the electronic effects of the aromatic ring. Additionally, the C-O stretching vibration associated with the carboxylic acid group is expected to appear in the 1320-1210 cm⁻¹ region. lumenlearning.com
The aromatic portions of the molecule, the benzene and naphthalene rings, produce several characteristic bands. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In-ring C=C stretching vibrations result in several absorptions of variable intensity in the 1625-1400 cm⁻¹ range. lumenlearning.comlibretexts.org Out-of-plane C-H bending vibrations ("oop") in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. The aliphatic C-H bonds in the ethyl group will show stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org
The key vibrational frequencies for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |
| Aliphatic Alkane | C-H Stretch | 2960 - 2850 | Medium |
| Aromatic | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic | C=C Stretch (in-ring) | 1625 - 1400 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
Electronic Absorption Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The chromophores in this compound are the substituted benzene ring and the naphthalene ring system. Both of these aromatic systems contain delocalized π-electrons and are expected to exhibit strong absorptions in the ultraviolet region.
The spectrum is anticipated to be a composite of the absorptions from both the benzoic acid and naphthalene moieties. Benzoic acid and its simple derivatives typically show two main absorption bands corresponding to π → π* transitions. nist.govnist.gov The more intense band (the E2-band) appears around 230 nm, while a lower intensity, longer-wavelength band (the B-band) is observed around 270-280 nm. nist.gov
The naphthalene ring system is a more extended chromophore than benzene and thus absorbs light at longer wavelengths with higher intensity. Naphthalene itself displays a very strong absorption peak below 230 nm, another strong peak around 280 nm, and a series of weaker, vibrationally structured bands in the 310-320 nm region.
For this compound, the electronic conjugation between the benzene ring and the naphthalene ring is interrupted by the aliphatic ethyl linker. Therefore, the resulting spectrum is expected to be an overlap of the individual chromophores rather than a new, highly extended conjugated system. The spectrum will likely be dominated by the strong absorptions of the naphthalene moiety, with contributions from the benzoic acid portion.
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| Benzoic Acid Moiety | π → π* (E2-band) | ~ 230 |
| Benzoic Acid Moiety | π → π* (B-band) | ~ 275 |
| Naphthalene Moiety | π → π | ~ 225 |
| Naphthalene Moiety | π → π | ~ 285 |
| Naphthalene Moiety | π → π* | ~ 315 |
Elemental Analysis and Purity Assessment
Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a newly synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₁₉H₁₆O₂.
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the compound's identity and high purity. Significant deviations would suggest the presence of impurities, residual solvent, or an incorrect structural assignment.
Purity assessment for this compound is not based on a single technique but is rather a comprehensive evaluation using multiple methods. Alongside elemental analysis, techniques like thin-layer chromatography (TLC) and melting point analysis provide valuable information. youtube.com A pure crystalline solid will exhibit a sharp and well-defined melting point range, whereas impurities typically cause a depression and broadening of the melting point range. upenn.edu The collective data from elemental analysis, LC/MS, and spectroscopic methods provide a comprehensive confirmation of both the structure and purity of the compound.
| Element | Symbol | Theoretical Mass Percentage (%) |
| Carbon | C | 82.58 |
| Hydrogen | H | 5.84 |
| Oxygen | O | 11.58 |
Crystallographic Analysis and Supramolecular Assembly of 2 1 2 Naphthyl Ethyl Benzoic Acid
Single Crystal X-ray Diffraction of 2-[1-(2-Naphthyl)ethyl]benzoic acid and its Analogs
Determination of Molecular Geometry and Conformation
The molecular structure of this compound comprises a benzoic acid moiety linked to a naphthalene (B1677914) ring through an ethyl bridge. The inherent flexibility around the single bonds of the ethyl linker allows for a range of possible conformations. The spatial relationship between the phenyl and naphthyl rings is of particular interest, as it would be influenced by a balance of steric hindrance and non-covalent interactions.
In analogous structures, the conformation is often described by the torsion angles between the planar aromatic rings. For instance, in related N-arylnicotinic acids, the degree of twisting between the aromatic systems can vary significantly, leading to polymorphism where different crystal forms of the same compound exhibit distinct physical properties. uky.edu It is anticipated that the solid-state structure of this compound would reveal a specific, energetically favorable conformation that minimizes steric strain while maximizing stabilizing intermolecular forces.
Analysis of Bond Lengths and Angles in this compound Structures
A detailed analysis of bond lengths and angles provides fundamental insights into the electronic distribution and bonding characteristics within a molecule. In the case of this compound, the bond lengths within the benzene (B151609) and naphthalene rings are expected to exhibit typical aromatic character, with C-C bond distances intermediate between single and double bonds.
Of particular interest would be the bond lengths and angles associated with the carboxylic acid group and the ethyl bridge. The C=O and C-O bond lengths of the carboxyl group are sensitive to its protonation state and involvement in hydrogen bonding. uwosh.edu For example, in the dimeric structures commonly formed by carboxylic acids, these bond lengths can become more similar due to resonance delocalization. The geometry around the chiral carbon of the ethyl group would also be a key feature, defining the stereochemical configuration of the molecule.
Below is a table of expected bond lengths for the constituent parts of the molecule, based on data from similar compounds.
| Bond Type | Expected Bond Length (Å) |
| Aromatic C-C | ~1.39 |
| Carboxylic C=O | ~1.21 - 1.25 |
| Carboxylic C-O | ~1.30 - 1.36 |
| Carboxylic O-H | ~0.95 |
| C-C (ethyl bridge) | ~1.54 |
This table presents generalized data and the actual bond lengths for this compound would require experimental determination.
Supramolecular Interactions in Solid-State Structures Involving this compound
The assembly of molecules in the solid state is governed by a variety of non-covalent interactions, which collectively determine the crystal's stability and macroscopic properties. nih.gov For this compound, a combination of hydrogen bonding, π-π stacking, and C-H...π interactions is expected to play a crucial role in its supramolecular assembly.
Hydrogen Bonding Networks in this compound Assemblies
The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that it would be the primary driver of supramolecular assembly in this compound. Carboxylic acids frequently form robust hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. nih.govmdpi.com This type of interaction is a very common and stable supramolecular synthon. nih.gov
π-π Stacking Interactions in Naphthyl-Benzoic Acid Architectures
The presence of two extended aromatic systems, the phenyl and naphthyl rings, makes π-π stacking interactions a significant contributor to the crystal packing of this compound. These interactions arise from the attractive forces between the electron-rich π-clouds of adjacent aromatic rings. researchgate.net The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) or, more frequently, offset face-to-face and edge-to-face (T-shaped). nih.gov
C-H...π Interactions and their Contribution to Packing
In addition to the stronger hydrogen bonds and π-π stacking, weaker C-H...π interactions are also expected to contribute to the stability of the crystal structure. These interactions involve a hydrogen atom attached to a carbon atom acting as a weak acid and interacting with the electron-rich π-system of an adjacent aromatic ring. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Contacts
A Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and extent of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. For example, a study on naphthalene-2,3-diyl bis(3-benzyloxy)benzoate revealed that H⋯H (42.3%), C⋯H/H⋯C (40.3%), and O⋯H/H⋯O (15.7%) contacts were the primary contributors to its Hirshfeld surface nih.gov. However, without the crystallographic information file (CIF) for this compound, it is impossible to generate its Hirshfeld surface and perform such an analysis.
Polymorphism and Crystal Engineering of this compound-Related Compounds
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, often by controlling the formation of specific polymorphs. Studies on related compounds, such as p-aminobenzoic acid, have revealed the existence of multiple polymorphs (α, β, γ, and δ), each obtained under different crystallization conditions rsc.org. Similarly, research on a naphthyl-containing N-salicylidenaniline derivative has detailed the synthesis and characterization of two of its polymorphs rsc.org. The investigation of polymorphism for this compound would require extensive experimental screening and crystallographic characterization of any resulting solid forms. As no such studies are publicly available, a discussion of its specific polymorphic behavior and crystal engineering strategies remains speculative.
Theoretical and Computational Chemistry Investigations of 2 1 2 Naphthyl Ethyl Benzoic Acid
Quantum Chemical Calculations on 2-[1-(2-Naphthyl)ethyl]benzoic acid
Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. nih.gov It is a widely used approach due to its balance of accuracy and computational cost. nih.gov For a molecule like this compound, DFT calculations could be used to determine its optimized geometry, bond lengths, bond angles, and vibrational frequencies. nih.gov The theory is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov Different functionals, such as B3LYP, are often combined with basis sets like 6-311++G(d,p) to perform these calculations. researchgate.net
A hypothetical DFT study on this compound would yield data on the stability and geometric parameters of its most stable conformer.
Table 1: Hypothetical Geometric Parameters for this compound (Calculated)
| Parameter | Value |
|---|---|
| C-C bond length (benzoic) | ~1.39 Å |
| C-C bond length (naphthyl) | ~1.36-1.42 Å |
| C=O bond length (carboxyl) | ~1.21 Å |
| C-O bond length (carboxyl) | ~1.36 Å |
| O-H bond length (carboxyl) | ~0.97 Å |
Note: The values in this table are illustrative and based on typical values for similar functional groups, not on specific calculations for the target molecule.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov For this compound, the π-systems of the naphthyl and phenyl rings would be expected to contribute significantly to the frontier orbitals.
Table 2: Hypothetical FMO Properties for this compound
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
Note: These values are hypothetical and serve as an example of data that would be generated from an FMO analysis.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.netyoutube.com In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. researchgate.net Regions of positive potential (colored blue) indicate an electron deficiency and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group and delocalized negative potential across the aromatic naphthyl and phenyl rings.
Molecular Modeling and Docking Studies for this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govekb.eg It is widely used in drug design to simulate how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme (the receptor). nih.gov The process involves predicting the binding mode and affinity, often expressed as a binding energy score in kcal/mol. ekb.eg
A docking study of this compound would require a specific protein target. For instance, if it were being investigated as an anti-inflammatory agent, it might be docked into the active site of a cyclooxygenase (COX) enzyme. researchgate.net The results would reveal potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex, providing a rationale for its potential biological activity. nih.gov
Table 3: Hypothetical Docking Results for this compound with a Generic Receptor
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target |
| Interacting Residues | Tyr-123, Arg-45, Phe-67 | Key amino acids in the binding site |
| Hydrogen Bonds | O (carboxyl) with Arg-45 | Specific electrostatic interaction |
Note: This table is a fictional representation of docking results.
Simulation of Supramolecular Ordering of this compound Analogs
Supramolecular chemistry involves the study of chemical systems made up of a discrete number of molecules. Simulations of supramolecular ordering investigate how molecules, such as analogs of this compound, self-assemble into larger, organized structures. These simulations, often using molecular dynamics, can predict how intermolecular forces (e.g., hydrogen bonding from the carboxylic acid groups, π-π stacking from the aromatic rings) govern the formation of these assemblies. Understanding such ordering is crucial for materials science applications and for comprehending the behavior of molecules in the solid state or in concentrated solutions.
Applications in Chemical Synthesis and As Building Blocks for 2 1 2 Naphthyl Ethyl Benzoic Acid
Role as an Intermediate in Organic Synthesis
Benzoic acid derivatives are a well-established class of intermediates used in diverse areas of organic synthesis, including the production of pharmaceuticals, agrochemicals, and dyes. ontosight.aiontosight.ai 2-[1-(2-Naphthyl)ethyl]benzoic acid fits within this class, serving as a key precursor in multi-step synthetic pathways. Its carboxylic acid group can readily undergo reactions such as esterification, amidation, or conversion to an acid chloride, providing a reactive site for building larger molecular frameworks. ontosight.aiegyankosh.ac.in Similarly, the naphthalene (B1677914) ring can be subjected to various aromatic substitution reactions. Compounds with similar structures, such as 2-(1-naphthoyl)-benzoic acid, are explicitly used as intermediates in the synthesis of drug molecules and dyes, highlighting the utility of combining benzoic acid and naphthalene moieties in a single molecule.
Precursor for Complex Organic Molecules
The structural features of this compound make it an excellent starting point for constructing a variety of complex organic molecules with potential applications in medicinal chemistry and materials science. ontosight.ai
The naphthalene ring system is a common feature in many biologically active compounds. ontosight.ai Molecules containing this group have been investigated for a range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.ai Structurally related compounds like 2-(1-naphthoyl)-benzoic acid are known precursors for the synthesis of naphthylamines and other drug molecules. The synthesis of these complex molecules often involves multiple steps where the benzoic acid derivative is a key starting material. For instance, the carboxylic acid group can be converted into an amide and then subjected to reactions like the Hofmann rearrangement to yield an amine, or it can be used to direct other transformations on the aromatic rings. The general utility of benzoic acid derivatives as precursors in drug synthesis underscores the potential of this compound in pharmaceutical research and development. ontosight.ai
Naphthalene-containing compounds have long been used in the dye industry due to the chromophoric nature of the fused aromatic ring system. Azo dyes, a major class of synthetic colorants, are often produced through the coupling reaction of a diazonium salt with an aromatic compound, such as a naphthol (a derivative of naphthalene). byjus.com this compound can serve as a precursor for such dyes. Through established chemical transformations, the benzoic acid derivative could be converted into a naphthol derivative, which would then be ready to react with a diazonium salt to form a brightly colored azo dye. byjus.com The specific properties of the resulting dye, such as its color and fastness, would be influenced by the substitution pattern on both the naphthalene and the coupling partner. The Naphthol AS series of azo dyes, for example, are prepared by condensing 2-hydroxy-3-naphthoic acid with various substituted aromatic amines, demonstrating a key industrial application of functionalized naphthalene precursors. google.com
The structure of this compound possesses a chiral center at the carbon atom of the ethyl bridge connecting the naphthalene and benzoic acid rings. This chirality makes it a valuable precursor for the development of optically active ligands, which are crucial in asymmetric catalysis for synthesizing enantiomerically pure compounds, particularly in the pharmaceutical industry. The synthesis of a related compound, (R)-2-((1-(Naphthalen-1-yl)ethyl)carbamoyl)benzoic acid, confirms the use of this type of chiral scaffold. bldpharm.com To create an optically active ligand, one could either resolve the racemic mixture of this compound to separate the two enantiomers or employ an asymmetric synthesis to produce a single enantiomer directly. This enantiopure acid can then be elaborated into a more complex ligand structure, where the defined stereochemistry is essential for achieving high levels of stereocontrol in catalytic reactions.
Scaffold for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly generate a large number of diverse but structurally related molecules, known as a chemical library. nih.gov The core principle involves using a central molecular framework, or scaffold, and attaching various chemical building blocks to it in a systematic way. core.ac.uk
The structure of this compound is well-suited to act as such a scaffold. Its key features for this application are:
A Reactive Handle: The carboxylic acid group provides a reliable point for chemical modification. It can be readily converted into an amide by reacting it with a diverse collection of amines, or into an ester with various alcohols. This allows for the introduction of a wide range of functional groups at this position.
A Diversifiable Core: The aromatic rings of the naphthalene and benzene (B151609) moieties can be functionalized through various substitution reactions, allowing for further structural diversification.
By performing these reactions in parallel on a small scale, a large library of compounds based on the this compound scaffold can be synthesized. core.ac.uk This library can then be subjected to high-throughput screening to identify compounds with desirable biological activity, accelerating the process of discovering new drug leads. nih.gov
Interactive Data Table: Applications in Synthesis
| Application Area | Synthetic Role | Key Transformation | Resulting Molecule Class |
| Organic Synthesis | Intermediate | Esterification, Amidation, etc. ontosight.aiegyankosh.ac.in | Varied Complex Molecules |
| Medicinal Chemistry | Precursor | Amidation, Rearrangements | Naphthylamines, Drug Analogs |
| Materials Science | Precursor | Modification and Coupling Reactions byjus.com | Azo Dyes, Coatings |
| Asymmetric Catalysis | Precursor | Resolution and Derivatization | Optically Active Ligands bldpharm.com |
| Drug Discovery | Scaffold | Parallel Amidation/Esterification core.ac.uk | Compound Libraries nih.gov |
Exploration of Biological Activities and Medicinal Chemistry Potential of 2 1 2 Naphthyl Ethyl Benzoic Acid
Investigation of Potential Therapeutic Uses
The investigation into the therapeutic utility of 2-[1-(2-Naphthyl)ethyl]benzoic acid is primarily driven by its structural similarity to other compounds with established biological effects. Benzoic acid derivatives, as a broad class, have been studied for a variety of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The presence of the naphthalene (B1677914) ring system, a common feature in medicinal chemistry, further suggests that the compound could interact with biological systems. nih.gov
However, specific studies detailing the therapeutic applications of this compound itself are not widely documented. Its potential is therefore inferred from the activities of its parent classes. For instance, the fungistatic properties of benzoic acid are well-known, leading to its use as a preservative, while various naphthalene derivatives have been investigated for a wide range of pharmacological activities. nih.gov The combination of these two moieties in a single structure provides a rationale for its investigation as a potential therapeutic agent, though specific applications remain to be elucidated through dedicated research.
Biological Activity Screening of this compound and its Analogs
Biological activity screening of this compound and its analogs is a crucial step in identifying potential therapeutic value. While specific screening data for this exact compound is sparse, the activities of its analogs and structurally related molecules provide a roadmap for investigation.
The Retinoid-X-Receptors (RXRs) are nuclear receptors that play a key role in regulating gene expression, impacting processes like cell growth, differentiation, and apoptosis. RXR agonists, known as rexinoids, have therapeutic applications, notably in cancer treatment.
A prominent example of a rexinoid is Bexarotene, which is structurally related to this compound. Bexarotene is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL). The structural similarities suggest that this compound could be investigated for similar activity. However, no direct studies confirming it as an RXR agonist are currently available. The key difference lies in the linker between the naphthalene ring and the benzoic acid, as well as the substitution pattern on the naphthalene system.
Table 1: Structural Comparison of this compound and Bexarotene
| Feature | This compound | Bexarotene |
| Chemical Formula | C₁₉H₁₆O₂ | C₂₄H₂₈O₂ |
| Core Structures | Benzoic acid, Naphthalene | Benzoic acid, Tetrahydronaphthalene |
| Linker | Ethyl bridge | Ethynyl bridge |
| Substitution | Unsubstituted naphthalene | Pentamethyl-substituted tetrahydronaphthalene |
| Known Activity | Not reported | RXR Agonist |
This table illustrates the structural similarities and differences between this compound and the known RXR agonist Bexarotene.
Benzoic acid and its simpler derivatives are known for their antimicrobial effects and are widely used as food preservatives. nih.gov Their mechanism often involves the disruption of microbial cell membranes and the inhibition of key enzymes. Naphthalene-containing compounds have also been explored for antimicrobial activity. For example, certain naphthyl-polyamine conjugates have demonstrated significant intrinsic antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans.
Given these precedents, it is plausible that this compound could exhibit antimicrobial properties. The combination of the acidic benzoic acid moiety and the lipophilic naphthalene group could facilitate its interaction with and disruption of microbial cell structures. However, specific studies screening this compound against bacterial or fungal strains have not been found in the reviewed literature.
The search for novel anticancer agents is a major focus of medicinal chemistry, and both naphthalene and benzoic acid scaffolds are found in various antitumor compounds. nih.gov For instance, derivatives of 1,4-naphthoquinone (B94277) have shown potent cytostatic effects against various human cancer cell lines, including melanoma and prostate cancer. Similarly, novel naphthalimide-benzoic acid conjugates have been designed as potential apoptosis-inducing agents, showing cytotoxicity against a variety of cancer cell lines.
The structural framework of this compound, containing both a naphthalene ring system and a benzoic acid group, makes it a candidate for investigation into potential antitumor activities. The specific spatial arrangement of these groups could facilitate interactions with biological targets relevant to cancer pathology. Despite this, there is no direct evidence or published research confirming the antitumor or anticancer activity of this compound.
Table 2: Examples of Naphthalene and Benzoic Acid Derivatives with Anticancer Activity
| Compound Class | Example of Activity | Reference |
| 1,4-Naphthoquinone-2,3-bis-sulfides | Cytostatic against melanoma (UACC62) and prostate (PC3) cancer cell lines. | |
| Naphthalimide-benzoic acid conjugates | Induced G₂/M cell cycle arrest and apoptosis in HL-60 cells. | |
| 2-(Furan-2-yl)naphthalen-1-ol (FNO) analogs | Potent and selective activity against breast cancer cell lines. |
This table provides examples of compound classes related to this compound that have demonstrated anticancer properties.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For a series of derivatives, SAR studies help to identify the key chemical features (pharmacophores) responsible for their biological effects.
In the context of this compound, no specific SAR studies are available due to the lack of reported biological activity data for the compound and its close derivatives. However, SAR studies on related classes of compounds can offer insights into what modifications might be important. For example, in the development of RXR agonists related to Bexarotene, modifications to the linker and the substitution pattern on the naphthalene ring were found to be critical for potency and selectivity. Similarly, SAR studies on naphthalimide-based anticancer agents revealed that the nature of the side chain attached to the naphthalimide core significantly influences cytotoxic activity and the mechanism of cell death.
Should this compound be identified as biologically active, potential SAR studies would likely involve:
Modification of the benzoic acid group: Esterification or conversion to an amide to study the importance of the carboxylic acid function.
Alteration of the ethyl linker: Changing its length, rigidity, or stereochemistry.
Substitution on the naphthalene ring: Introducing various functional groups at different positions to probe steric and electronic effects.
Positional isomerism: Moving the ethylbenzoic acid moiety from the 2-position to the 1-position of the naphthalene ring.
Interaction with Biological Targets
The interaction of a drug molecule with its biological target(s) is the basis of its mechanism of action. For this compound, the specific biological targets are unknown. However, based on its structural features and the targets of related molecules, several hypotheses can be proposed.
If the compound were to act as an RXR agonist, its primary biological targets would be the Retinoid X Receptors (RXRα, RXRβ, and RXRγ). The molecule would bind to the ligand-binding pocket of these receptors, inducing a conformational change that modulates the transcription of target genes.
Alternatively, given the general properties of benzoic acid and naphthalene derivatives, other potential targets could include:
Enzymes: Many drugs function by inhibiting enzymes. For example, some benzoic acid derivatives can inhibit enzymes involved in inflammatory pathways. nih.gov
Ion Channels or Transporters: The lipophilic nature of the naphthalene ring could facilitate interaction with cell membranes and associated proteins.
DNA: Naphthalene-containing structures are known to intercalate with DNA, a mechanism of action for some anticancer drugs.
Without experimental data from binding assays or other mechanistic studies, the precise biological targets of this compound remain a subject for future investigation.
Medicinal Chemistry Scaffold Applications
Extensive research into the medicinal chemistry applications of specific chemical entities is crucial for the development of new therapeutic agents. A core aspect of this research involves the identification and utilization of molecular scaffolds—central structures upon which a variety of derivatives can be built to explore and optimize biological activity.
Following a comprehensive review of scientific literature and patent databases, there is currently no publicly available research detailing the specific use of This compound as a medicinal chemistry scaffold. Searches for synthetic derivatives, analog series, or structure-activity relationship (SAR) studies originating from this particular compound have not yielded any specific findings.
While the broader classes of compounds to which this compound belongs—namely benzoic acid derivatives and naphthalene-containing compounds—are of significant interest in medicinal chemistry, information directly pertaining to the scaffold applications of this exact molecule is not present in the reviewed scientific literature. The potential of a molecule as a scaffold is typically established through studies that systematically modify its structure to assess the impact on biological targets. Such studies for this compound have not been reported.
Therefore, a detailed discussion of its medicinal chemistry scaffold applications, including research findings and data tables on its derivatives, cannot be provided at this time due to the absence of published data.
Future Research Directions and Unexplored Avenues for 2 1 2 Naphthyl Ethyl Benzoic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of 2-arylpropionic acids, a class to which 2-[1-(2-Naphthyl)ethyl]benzoic acid belongs, is a well-documented field in organic chemistry, largely driven by the commercial importance of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Ibuprofen. humanjournals.comorientjchem.org However, the optimal route for synthesizing this compound specifically has not been established. Future research could focus on developing efficient and scalable synthetic protocols.
A promising approach involves a two-step, one-pot procedure utilizing palladium catalysis. mdpi.com This could begin with a Heck reaction between a suitable benzoic acid precursor and 2-vinylnaphthalene, followed by a regioselective hydroxycarbonylation to yield the final product. mdpi.com Such a method offers the potential for high yields and minimizes the need for intermediate purification steps. mdpi.com Given the compound's chirality, the development of asymmetric synthetic methods is a crucial research avenue. Asymmetric hydrogenation or enantioselective carbonylation could provide direct access to the individual enantiomers, which is vital as the biological activity of profens often resides in a single enantiomer. nih.gov
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Key Reaction Type | Potential Catalyst System | Research Goal |
|---|---|---|---|
| Two-Step, One-Pot Synthesis | Heck Reaction / Hydroxycarbonylation | Palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand | High overall yield, process intensification |
| Asymmetric Synthesis | Enantioselective Hydrovinylation / Oxidation | Nickel or Rhodium chiral phosphine complexes | High enantiomeric excess (>98% ee) |
| Catalytic Carboxylation | Direct C-H Carboxylation | Palladium or Ruthenium catalysts with CO | Atom economy, reduced pre-functionalization |
This table presents hypothetical research goals based on established methods for related compounds.
Advanced Functional Material Applications
The unique combination of a rigid, planar naphthalene (B1677914) group and a functional benzoic acid moiety suggests that this compound could serve as a versatile building block for advanced materials. The field of naphthalene-based functional materials is rich, with applications ranging from organic electronics to sensors. researchgate.netnih.govacs.org
Furthermore, benzoic acid derivatives have been investigated as inhibitors for atomic layer deposition (ALD), a technique for creating ultra-thin films. The carboxylate group can form a self-assembled monolayer on a substrate, blocking material deposition. Investigating the efficacy of this compound in this context could lead to new strategies for selective-area deposition in semiconductor manufacturing.
Table 2: Potential Applications in Advanced Functional Materials
| Potential Application Area | Relevant Structural Feature | Key Property to Investigate |
|---|---|---|
| Liquid Crystals | Rigid Naphthalene Core | Mesomorphic behavior (phase transitions, thermal stability) |
| Organic Electronics | π-conjugated Naphthalene System | Photophysical properties (absorption, emission), redox potentials |
| Surface Modification (e.g., ALD) | Benzoic Acid Carboxylate Group | Monolayer formation, surface energy, deposition inhibition |
This table outlines potential research areas based on the chemical structure of the title compound.
Comprehensive Pharmacological Profiling
The most apparent, yet unexplored, potential of this compound lies in medicinal chemistry. As a structural analogue of Naproxen, it is a prime candidate for investigation as an anti-inflammatory agent. nih.govekb.eg A comprehensive pharmacological profile would need to begin with in vitro assays to determine its inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), the primary targets of NSAIDs. orientjchem.org
Beyond inflammation, the naphthalene scaffold is a well-known pharmacophore present in a wide array of therapeutic agents with diverse activities, including anticancer, antimicrobial, and antiviral properties. nih.govekb.egijpsjournal.com Therefore, a broad biological screening of this compound is warranted. This could involve testing against various cancer cell lines and a panel of pathogenic microbes. nih.gov As with other chiral profens, it would be essential to separate the enantiomers and evaluate their pharmacological and toxicological profiles individually, as they may differ significantly.
Table 3: Proposed Pharmacological Screening Cascade
| Screening Phase | Example Assays | Primary Objective |
|---|---|---|
| Primary Screening (In Vitro) | COX-1/COX-2 Enzyme Inhibition Assay | Evaluate anti-inflammatory potential |
| NCI-60 Cancer Cell Line Screen | Identify potential anticancer activity | |
| Minimum Inhibitory Concentration (MIC) against bacterial/fungal panel | Determine antimicrobial spectrum | |
| Secondary Screening (In Vitro) | Apoptosis/Cell Cycle Arrest Assays | Elucidate mechanism of anticancer action |
| Metabolic Stability in Liver Microsomes | Assess preliminary pharmacokinetic properties | |
| Chiral Compound Evaluation | Separate enantiomers and repeat key assays | Determine the biologically active enantiomer |
This table provides a hypothetical framework for the pharmacological evaluation of the title compound.
Green Chemistry Approaches to Synthesis
The synthesis of pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. mdpi.comijpsjournal.comacs.orgresearchgate.net Future research into the synthesis of this compound should incorporate these principles from the outset.
A key area for green innovation is in the resolution of its enantiomers. Instead of classical resolution methods, which often use stoichiometric amounts of resolving agents, enzymatic kinetic resolution offers a greener alternative. Lipases and esterases have been successfully used to resolve various 2-arylpropionic acids with high enantioselectivity. nih.gov Investigating a range of biocatalysts for the selective hydrolysis of an ester precursor of the title compound could provide an efficient and sustainable route to the enantiopure forms.
Other green approaches to explore include the use of safer, renewable solvents like ethanol (B145695) or water, and the development of catalytic processes that maximize atom economy. mdpi.comijpsjournal.com Continuous flow chemistry is another modern technique that could be applied, offering improved safety, efficiency, and scalability compared to traditional batch processing.
Table 4: Comparison of Synthetic Approaches
| Aspect | Traditional Approach | Potential Green Chemistry Approach |
|---|---|---|
| Chiral Resolution | Diastereomeric salt crystallization | Enzymatic kinetic resolution with lipase/esterase |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Renewable solvents (e.g., Ethanol) or water |
| Reagents | Stoichiometric reagents | Catalytic systems (e.g., transition metals, biocatalysts) |
| Process | Batch processing | Continuous flow synthesis |
This table highlights potential green chemistry improvements for the synthesis of the title compound.
Q & A
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Parameterize the compound using GAFF force fields.
- Simulate ligand-protein binding in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, ΔE (HOMO-LUMO) <5 eV suggests high electrophilicity .
- Pharmacophore Modeling : Identify critical features (e.g., carboxylate group for hydrogen bonding, naphthyl for π-π stacking) .
Methodological Question: How can researchers resolve contradictions in solubility data reported for this compound across studies?
Methodological Answer :
Discrepancies often arise from solvent polarity and pH variations.
Standardize Conditions :
- Use buffered solutions (pH 7.4 for physiological relevance).
- Measure solubility via HPLC with a calibrated standard curve .
Data Comparison Table :
| Solvent | Solubility (mg/mL) | pH | Reference |
|---|---|---|---|
| Water | 0.12 | 7.4 | |
| DMSO | 25.8 | - | |
| Ethanol | 8.3 | 7.0 |
Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize solvent effects .
Advanced Question: What challenges arise in the enantioselective synthesis of this compound, and how are they addressed?
Methodological Answer :
The chiral center at the ethyl bridge requires asymmetric catalysis.
- Challenges :
- Solutions :
Advanced Question: How does this compound interact with carbonic anhydrase isoforms, and what assays validate these interactions?
Methodological Answer :
The carboxylate group binds to the zinc ion in carbonic anhydrase’s active site.
- Assays :
- Fluorescent Thermal Shift : Monitor protein stability upon ligand binding (ΔTm >2°C indicates strong interaction) .
- Enzymatic Inhibition : Measure IC₅₀ using stopped-flow CO₂ hydration assays (e.g., Ki values <100 nM for CA IX) .
- Crystallography : Resolve ligand-Zn²⁺ coordination geometry (e.g., bond distance ~2.1 Å) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
